molecular formula C10H22O2 B15215172 1-(2-(Sec-butoxy)ethoxy)butane CAS No. 185143-90-2

1-(2-(Sec-butoxy)ethoxy)butane

Cat. No.: B15215172
CAS No.: 185143-90-2
M. Wt: 174.28 g/mol
InChI Key: VKXUIGHDZIGXOB-UHFFFAOYSA-N
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Description

1-(2-(Sec-Butoxy)Ethoxy)Butane is a branched ether with the molecular formula C₁₀H₂₂O₂, consisting of a butane backbone linked to an ethoxy chain and a sec-butoxy group. The sec-butoxy substituent introduces steric hindrance due to its branched structure (R = -OCH(CH₂CH₃)₂), distinguishing it from linear or tert-substituted analogs.

Properties

CAS No.

185143-90-2

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

1-(2-butan-2-yloxyethoxy)butane

InChI

InChI=1S/C10H22O2/c1-4-6-7-11-8-9-12-10(3)5-2/h10H,4-9H2,1-3H3

InChI Key

VKXUIGHDZIGXOB-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Sec-butoxy)ethoxy)butane can be achieved through the Williamson Ether Synthesis. This method involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide. For this compound, the reaction would involve the reaction of sec-butyl bromide with sodium ethoxide, followed by the reaction of the resulting product with butyl bromide in the presence of a strong base like sodium hydride .

Industrial Production Methods

Industrial production of ethers like this compound typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Sec-butoxy)ethoxy)butane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For substitution reactions, the products are typically other ethers or alcohols. Oxidation reactions can lead to the formation of carbonyl compounds or carboxylic acids .

Scientific Research Applications

1-(2-(Sec-butoxy)ethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Sec-butoxy)ethoxy)butane involves its interaction with molecular targets through its ether linkage. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. This interaction is facilitated by the electron-donating properties of the alkoxy groups, which stabilize the transition state and lower the activation energy of the reaction .

Comparison with Similar Compounds

Structural Isomers: 1-(1-Butoxyethoxy)Butane

Molecular Formula : C₁₀H₂₂O₂ (same as target compound)
Key Differences :

  • Structure : The butoxy group in 1-(1-Butoxyethoxy)Butane is linear (-OCH₂CH₂CH₂CH₃), whereas the target compound features a branched sec-butoxy group.
  • Physical Properties :
    • Boiling Point : 245.28°C (estimated for linear isomer) vs. hypothesized lower value for sec-butoxy isomer due to reduced intermolecular forces .
    • Density : 0.9048 g/cm³ (linear isomer) vs. predicted ~0.89–0.90 g/cm³ for sec-butoxy variant (cf. tert-butoxy analog at 0.888 g/cm³) .
  • Toxicity : Classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Similar hazards are expected for the sec-butoxy isomer, though branching may alter metabolic pathways .

Methoxy-Substituted Analog: 1-[2-(2-Methoxyethoxy)Ethoxy]Butane

Molecular Formula : C₁₁H₂₄O₃
Key Differences :

  • Structure : Methoxy group (-OCH₃) replaces sec-butoxy, reducing steric bulk.
  • Physical Properties :
    • Boiling Point : 211.4°C (lower than tert-butoxy analogs due to smaller substituent) .
    • Density : 0.898 g/cm³ (vs. ~0.89–0.90 g/cm³ for sec-butoxy variant) .
  • Reactivity : Higher polarity of methoxy group may increase solubility in polar solvents compared to sec-butoxy derivatives.

Tert-Butoxy-Substituted Analog: 1-[2-[2-(Tert-Butoxy)Ethoxy]Ethoxy]Butane

Molecular Formula : C₁₂H₂₆O₃
Key Differences :

  • Structure : Tert-butoxy group (-OC(CH₃)₃) introduces greater steric hindrance than sec-butoxy.
  • Physical Properties :
    • Boiling Point : 260.1°C (higher than sec-butoxy due to increased molecular weight and branching) .
    • Density : 0.888 g/cm³ (lower than sec-butoxy isomer, reflecting reduced packing efficiency) .
  • Stability : Tert-butoxy groups are more resistant to oxidative degradation compared to sec-butoxy .

Chlorinated Analog: 1-(2-Chloroethoxy)Butane

Molecular Formula : C₆H₁₃ClO
Key Differences :

  • Structure : Chloro substituent (-Cl) replaces ethoxy-sec-butoxy chain.
  • Applications : Likely used as an intermediate in organic synthesis, contrasting with ethers like 1-(2-(Sec-Butoxy)Ethoxy)Butane, which may serve as solvents or surfactants .

Research Findings and Implications

  • Synthesis : The patent in outlines methods for synthesizing alkoxy-substituted compounds, suggesting that this compound could be prepared via similar Williamson ether synthesis routes .
  • Handling : Like 1-(1-Butoxyethoxy)Butane, the sec-butoxy variant likely requires protective equipment (gloves, eye protection) due to acute toxicity risks .
  • Environmental Impact : Branched ethers may exhibit slower biodegradation compared to linear analogs, necessitating careful waste management .

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